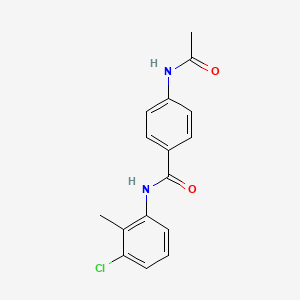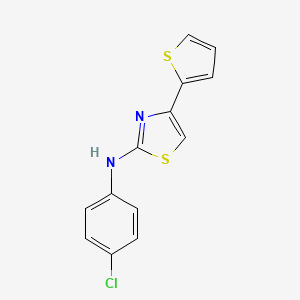![molecular formula C16H18N2O3 B5620195 ethyl 4-{3-[(hydroxyimino)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B5620195.png)
ethyl 4-{3-[(hydroxyimino)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related pyrrole derivatives often involves multistep reactions, including intramolecular cycloaddition, which leads to complex structures exhibiting unique chemical behaviors. For instance, the intramolecular cycloaddition of (E)-ethyl 4-(4-bromo-2-formylphenoxy)but-2-enoate and methyl 2-amino-2-phenylacetate results in compounds with distinct pyrrolidine and dihydropyran rings, showcasing the versatility of pyrrole synthesis techniques (He, 2010).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is characterized by their crystallographic parameters, such as bond angles and lengths, which are crucial for understanding their chemical reactivity and interactions. For example, studies using single-crystal X-ray crystallography reveal detailed structural information, including the presence of intramolecular hydrogen bonds and the crystal packing influenced by weak intermolecular interactions (Manolov, B. Morgenstern, & Hegetschweiler, 2012).
Chemical Reactions and Properties
Pyrrole derivatives undergo various chemical reactions, contributing to their wide range of chemical properties. These reactions include oxidation, reduction, and cycloaddition, each affecting the compound's functional groups and overall reactivity. The synthesis of potential metabolites showcases the adaptability of pyrrole compounds to chemical modifications, leading to the creation of new compounds with varied chemical properties (Sunthankar et al., 1993).
Physical Properties Analysis
The physical properties of pyrrole derivatives, such as solubility, melting point, and crystalline structure, are integral to their application in chemical synthesis and material science. Crystallographic studies provide insights into the molecular conformations and packing within the crystal lattice, which are essential for predicting the stability and solubility of these compounds (Silva et al., 2006).
Chemical Properties Analysis
The chemical properties of pyrrole derivatives, including acidity, basicity, and reactivity towards various reagents, are pivotal for their utilization in synthetic chemistry. Research into the synthesis and characterization of these compounds highlights their potential as intermediates in the formation of more complex molecules, offering a broad spectrum of chemical functionalities (Dawadi & Lugtenburg, 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 4-[3-(hydroxyiminomethyl)-2,5-dimethylpyrrol-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-4-21-16(19)13-5-7-15(8-6-13)18-11(2)9-14(10-17-20)12(18)3/h5-10,20H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERMLJLHYKCEFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=NO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[3-(hydroxyiminomethyl)-2,5-dimethylpyrrol-1-yl]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{(3S*,4R*)-4-isopropyl-1-[(3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-yl}methanesulfonamide](/img/structure/B5620117.png)
![4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5620129.png)
![({5-[1-(1,3-benzothiazol-6-ylcarbonyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5620141.png)

![2-(2-isopropyl-1H-imidazol-1-yl)-N-{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}propanamide](/img/structure/B5620149.png)
![2-[{[(3R*,4R*)-1-(cyclobutylacetyl)-4-(hydroxymethyl)-3-pyrrolidinyl]methyl}(methyl)amino]ethanol](/img/structure/B5620152.png)
![5-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5620166.png)


![2-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-6-(methoxymethyl)pyridine](/img/structure/B5620183.png)

![2-(2-methoxyethyl)-8-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5620209.png)
![N-(1,3-benzothiazol-2-ylmethyl)-7-isopropyl-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5620217.png)